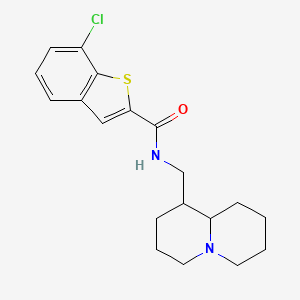![molecular formula C19H18N6O2 B11136775 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11136775.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound featuring an indole and a tetrazole moiety Indole derivatives are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry for their bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the indole nitrogen using methyl iodide in the presence of a base.
Attachment of the Ethyl Linker: The ethyl linker can be added via a nucleophilic substitution reaction, where the indole derivative reacts with an ethyl halide.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling of the Indole and Tetrazole Moieties: The final step involves coupling the indole derivative with the tetrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Major Products
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
This compound can serve as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters like serotonin .
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects . The tetrazole moiety can mimic carboxylate groups, enhancing binding affinity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: Similar structure but with different substituents on the indole or benzamide moieties.
4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Lacks the indole moiety but contains the tetrazole and benzamide components.
Uniqueness
The combination of an indole and a tetrazole moiety in N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique and offers a versatile scaffold for drug development, providing both biological activity and chemical stability .
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-18-4-2-3-17-16(18)9-11-24(17)12-10-20-19(26)14-5-7-15(8-6-14)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26) |
InChI Key |
AQBIYWYRUXBKDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide](/img/structure/B11136700.png)


![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11136717.png)
![methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11136736.png)

![4-({5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B11136743.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11136744.png)
![(2Z)-2-(furan-2-ylmethylidene)-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11136747.png)
![2-(3,4-Dichloro-1-benzothiophen-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B11136750.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide](/img/structure/B11136756.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136763.png)
![N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B11136773.png)
![3-isopropyl-5-{(Z)-1-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11136778.png)
